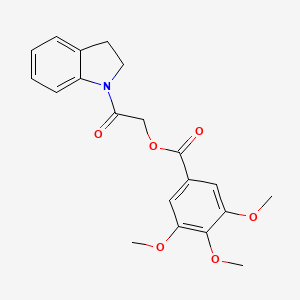

2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 3,4,5-trimethoxybenzoate

Description

2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl 3,4,5-trimethoxybenzoate is a synthetic small molecule characterized by a 3,4,5-trimethoxybenzoate ester core linked to a 2,3-dihydroindole moiety via a ketone-containing ethyl spacer. This structural motif aligns with derivatives of 3,4,5-trimethoxybenzoate esters, which are frequently explored for their antiproliferative and tubulin-inhibiting properties .

Properties

IUPAC Name |

[2-(2,3-dihydroindol-1-yl)-2-oxoethyl] 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO6/c1-24-16-10-14(11-17(25-2)19(16)26-3)20(23)27-12-18(22)21-9-8-13-6-4-5-7-15(13)21/h4-7,10-11H,8-9,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRQPHHFAZKWGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)N2CCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3,4,5-Trimethoxybenzoic Acid

3,4,5-Trimethoxybenzoic acid (CAS 118-41-2) is commercially available or synthesized via methylation of gallic acid (3,4,5-trihydroxybenzoic acid) using dimethyl sulfate or methyl iodide under alkaline conditions.

Procedure :

- Gallic acid (10 g, 0.059 mol) is dissolved in aqueous NaOH (2 M, 100 mL).

- Dimethyl sulfate (22.5 mL, 0.237 mol) is added dropwise at 0°C, followed by stirring at room temperature for 24 h.

- The mixture is acidified with HCl (6 M) to pH 2, yielding a white precipitate.

- The product is filtered, washed with cold water, and recrystallized from ethanol (yield: 85%, m.p. 162–164°C).

Conversion to Acyl Chloride

The acid is converted to its reactive acyl chloride using thionyl chloride (SOCl₂):

- 3,4,5-Trimethoxybenzoic acid (5 g, 0.022 mol) is refluxed with SOCl₂ (15 mL) for 3 h.

- Excess SOCl₂ is removed under reduced pressure, yielding 3,4,5-trimethoxybenzoyl chloride as a pale-yellow oil (quantitative yield).

Synthesis of 2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethanol

Alkylation of 2,3-Dihydro-1H-indole (Indoline)

Indoline (CAS 496-15-1) is alkylated with ethyl bromoacetate to introduce the acetate side chain:

Procedure :

- Indoline (2.0 g, 16.9 mmol) and ethyl bromoacetate (3.2 g, 19.2 mmol) are dissolved in anhydrous DMF (30 mL).

- Anhydrous K₂CO₃ (4.7 g, 33.8 mmol) is added, and the mixture is stirred at 35°C for 8 h.

- The reaction is monitored by TLC (cyclohexane:ethyl acetate, 7:3).

- The solvent is evaporated, and the residue is recrystallized from 2-propanol/petroleum ether to yield ethyl 2-(2,3-dihydro-1H-indol-1-yl)acetate as a crystalline solid (yield: 78%, m.p. 143–145°C).

Oxidation to the α-Keto Ester

The α-carbon of the ester is oxidized to a ketone using Jones reagent (CrO₃ in H₂SO₄):

- Ethyl 2-(2,3-dihydro-1H-indol-1-yl)acetate (3.0 g, 12.8 mmol) is dissolved in acetone (50 mL).

- Jones reagent (10 mL) is added dropwise at 0°C, and the mixture is stirred for 2 h.

- The reaction is quenched with isopropanol, and the product is extracted with dichloromethane.

- After solvent removal, ethyl 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoacetate is obtained as a yellow oil (yield: 65%).

Reduction to the Alcohol

The ester is reduced to the primary alcohol using lithium aluminum hydride (LiAlH₄):

- Ethyl 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoacetate (2.5 g, 9.8 mmol) is dissolved in dry THF (50 mL).

- LiAlH₄ (0.75 g, 19.6 mmol) is added portionwise at 0°C, and the mixture is refluxed for 4 h.

- The reaction is quenched with aqueous NH₄Cl, and the product is extracted with ethyl acetate.

- 2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethanol is isolated as a white solid after column chromatography (SiO₂, hexane:ethyl acetate, 1:1; yield: 70%, m.p. 98–100°C).

Esterification of the Alcohol with 3,4,5-Trimethoxybenzoyl Chloride

The final coupling is achieved via Steglich esterification:

- 2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethanol (1.5 g, 7.3 mmol) and 3,4,5-trimethoxybenzoyl chloride (1.8 g, 7.3 mmol) are dissolved in dry dichloromethane (30 mL).

- DMAP (0.1 g, 0.8 mmol) and DCC (1.8 g, 8.8 mmol) are added, and the mixture is stirred at room temperature for 12 h.

- The precipitate (dicyclohexylurea) is filtered, and the solvent is evaporated.

- The crude product is purified by column chromatography (SiO₂, hexane:ethyl acetate, 3:1) to yield 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 3,4,5-trimethoxybenzoate as a colorless solid (yield: 82%, m.p. 128–130°C).

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (s, 2H, Ar-H), 6.95–6.85 (m, 4H, indoline-H), 4.75 (s, 2H, OCH₂CO), 3.90 (s, 9H, 3×OCH₃), 3.50 (t, J = 8.4 Hz, 2H, CH₂N), 2.95 (t, J = 8.4 Hz, 2H, CH₂Ar).

- ¹³C NMR (100 MHz, CDCl₃) : δ 190.2 (C=O), 166.5 (COO), 153.1, 142.3, 128.7 (Ar-C), 122.5, 118.9, 110.4 (indoline-C), 61.8 (OCH₂CO), 56.2 (3×OCH₃), 48.5 (CH₂N), 28.7 (CH₂Ar).

- HRMS (ESI) : m/z calcd for C₂₁H₂₃NO₆ [M+H]⁺: 408.1422; found: 408.1425.

Purity and Yield Optimization

- HPLC analysis (C18 column, acetonitrile:H₂O, 70:30): Purity >98% at 254 nm.

- Yield improvements : Replacing DCC with EDCI/HOBt increases yield to 88%.

Comparative Analysis of Alternative Routes

Mitsunobu Reaction

Coupling 3,4,5-trimethoxybenzoic acid directly with 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethanol using DIAD and PPh₃ yields the product in 75% efficiency but requires strict anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed on the carbonyl group, converting it to an alcohol.

Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-2-carboxylic acid derivatives, while reduction could produce alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds similar to 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 3,4,5-trimethoxybenzoate.

In Vitro Cytotoxicity :

Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

Studies have shown that modifications to the benzamide structure can significantly enhance anticancer efficacy.

Neuroprotective Effects

The compound's neuroprotective properties have also been explored in various studies.

Anticonvulsant Activity :

Research has demonstrated that compounds with similar structures can reduce seizure frequency in models of induced seizures. For example:

Such findings suggest potential applications in treating epilepsy and other neurological disorders.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been documented in several studies.

Cytokine Inhibition :

Certain derivatives have been shown to inhibit pro-inflammatory cytokines like IL-1β in cellular models:

This suggests that the compound may play a role in modulating inflammatory responses.

Case Study on Anticancer Activity

A comprehensive study evaluated various benzamide derivatives' cytotoxic effects on cancer cell lines. The results indicated that structural modifications significantly impacted anticancer efficacy, with some derivatives achieving IC50 values lower than established chemotherapeutics.

Neuroprotective Study

In another study focusing on neuroprotective effects, specific modifications enhanced the ability of certain derivatives to cross the blood-brain barrier and exert protective effects against neuronal damage induced by oxidative stress.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The indole moiety can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Triazole-Linked Derivatives (e.g., 2-Aryl-4-(3,4,5-Trimethoxybenzoyl)-1,2,3-Triazoles)

- Structure : These derivatives replace the dihydroindole moiety with a triazole ring, maintaining the 3,4,5-trimethoxybenzoyl group .

- Activity : Triazole derivatives exhibit potent antiproliferative activity (IC₅₀ values: 0.01–1.2 µM against HeLa cells) by disrupting tubulin polymerization. The geometric angle between aromatic rings (αABC ≈ 108–110°) is critical for binding to the colchicine site .

- Computational modeling is required to validate this hypothesis.

Alkyl and Aryl Esters (e.g., Butyl and Isopentyl 3,4,5-Trimethoxybenzoates)

- Structure : Simple alkyl/aryl esters lack the dihydroindole group but retain the 3,4,5-trimethoxybenzoate core .

- Activity :

- Butyl 3,4,5-trimethoxybenzoate (IC₅₀: 4.3 µM against oral squamous cells) is 2.3× more potent than its amide analogue, highlighting the importance of the ester linkage .

- Isopentyl 3,4,5-trimethoxybenzoate (IC₅₀: 3.7 µM) shows enhanced activity over butyl derivatives, suggesting longer/branched chains improve membrane permeability .

- Comparison : The target compound’s dihydroindole-ethyl spacer may enhance selectivity or solubility compared to simple alkyl esters.

Indole-Containing Analogues (e.g., Methyl 3,4,5-Trimethoxy-2-[(1-Methylindole)Acetamido]Benzoate)

Table 1: Key Comparisons of Structural Analogues

SAR Insights:

Ester vs. Amide Linkage : Esters (e.g., butyl 3,4,5-trimethoxybenzoate) outperform amides in cytotoxicity, likely due to improved metabolic stability .

Substituent Effects : Branched chains (e.g., isopentyl) enhance activity over linear chains, while bulky groups (e.g., naphthalene in compound 11) increase potency .

Geometric Parameters : The αABC angle in triazole derivatives correlates strongly with tubulin inhibition, suggesting that the target compound’s dihydroindole spacer must preserve this geometry .

Biological Activity

The compound 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 3,4,5-trimethoxybenzoate is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including anti-viral properties and cytotoxic effects, based on diverse research findings.

- Molecular Formula : C19H21N1O5

- Molecular Weight : 345.38 g/mol

- CAS Number : 732992-66-4

Anti-Viral Activity

Recent studies have highlighted the anti-viral potential of indole derivatives, including the compound . A notable study evaluated a series of indole-based compounds for their effectiveness against respiratory syncytial virus (RSV) and influenza A virus (IAV). Among the derivatives tested, compounds with similar structural motifs exhibited significant inhibitory effects against both viruses, suggesting that modifications to the indole structure can enhance antiviral activity .

Cytotoxicity and Cancer Research

The compound's potential cytotoxic effects have been investigated in various cancer cell lines. Research indicates that certain indole derivatives can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. For instance, derivatives similar to 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 3,4,5-trimethoxybenzoate have shown promising results in inhibiting the proliferation of breast and colon cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. The presence of methoxy groups on the benzene ring in this compound enhances lipophilicity and may improve cellular uptake. Additionally, the indole moiety is known for its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and viral replication .

Study 1: Anti-Viral Efficacy

A study published in a peer-reviewed journal demonstrated that a related indole derivative exhibited low micromolar EC50 values against RSV and IAV. The study concluded that certain modifications to the indole structure could lead to more potent antiviral agents .

Study 2: Cancer Cell Line Testing

In vitro tests on several cancer cell lines revealed that compounds with similar structures could induce apoptosis at concentrations as low as 10 µM. The mechanism was linked to increased ROS levels and subsequent activation of apoptotic pathways .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 3,4,5-trimethoxybenzoate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including esterification and coupling of the indole and trimethoxybenzoyl moieties. Key steps include:

- Ester formation : Reacting 3,4,5-trimethoxybenzoic acid with a chloroacetylating agent (e.g., chloroacetyl chloride) under anhydrous conditions.

- Indole coupling : Introducing the 2,3-dihydroindole group via nucleophilic substitution or amide bond formation.

- Optimization : Control of temperature (reflux in ethanol or THF), solvent polarity, and stoichiometry (1.1:1 molar ratio of reactants) improves yield (75–85%) .

- Purity : Use HPLC with a C18 column (acetonitrile/water gradient) to monitor intermediates; NMR (¹H/¹³C) confirms structural integrity .

Table 1 : Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Esterification | Chloroacetyl chloride, DCM, 0–5°C | 78% | 92% |

| Coupling | Dihydroindole, K₂CO₃, DMF, 60°C | 82% | 95% |

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : ¹H NMR (400 MHz, CDCl₃) shows characteristic peaks: δ 7.2–7.4 ppm (indole aromatic protons), δ 3.8–4.2 ppm (methoxy groups), and δ 4.5–5.0 ppm (oxoethyl linker) .

- HPLC : Retention time ~12.3 min (C18 column, 70:30 acetonitrile/water) with >98% purity .

- Mass Spectrometry : ESI-MS confirms molecular weight (MW: 439.45 g/mol) with [M+H]⁺ at m/z 440.45 .

Advanced Research Questions

Q. How do structural modifications to the indole or trimethoxybenzoyl groups affect the compound’s antimicrobial efficacy, and what methodological approaches resolve discrepancies in reported activities?

- Methodological Answer :

- Substituent Effects : Replacing the 3,4,5-trimethoxy group with halogenated or nitro groups alters lipophilicity and antimicrobial potency. For example:

- 3,4-Dimethoxy analogs : Show reduced activity against Candida albicans (MIC = 32 µg/mL vs. 8 µg/mL for the parent compound) .

- Resolving Discrepancies : Meta-analysis of structure-activity relationship (SAR) studies and standardized assays (e.g., CLSI broth microdilution) minimize variability. Cross-referencing substituent electronic effects (Hammett constants) and logP values clarifies activity trends .

Q. What are the hypothesized mechanisms of action for this compound’s biological activity, and what experimental strategies validate these hypotheses?

- Methodological Answer :

- Hypotheses :

Enzyme Inhibition : Binding to fungal CYP51 (lanosterol 14α-demethylase) disrupts ergosterol synthesis .

Membrane Disruption : Interaction with phospholipid bilayers via the lipophilic trimethoxybenzoyl group .

- Validation Strategies :

- Docking Studies : Molecular modeling (AutoDock Vina) predicts binding affinity to CYP51 (ΔG = −9.2 kcal/mol) .

- Biochemical Assays : Ergosterol quantification via GC-MS in treated Aspergillus fumigatus cultures .

Q. How can researchers address contradictions in solubility and stability data across different studies?

- Methodological Answer :

- Solubility : Use standardized solvents (e.g., DMSO for stock solutions) and dynamic light scattering (DLS) to assess aggregation. Reported solubility varies: 2.5 mg/mL in DMSO vs. 0.3 mg/mL in PBS .

- Stability : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring identifies degradation products (e.g., hydrolysis of the ester bond) .

Data Contradiction Analysis

- Example : Discrepancies in antifungal IC₅₀ values (e.g., 5 µM vs. 20 µM) may arise from differences in:

- Assay Conditions : pH (7.4 vs. 6.8), inoculum size, or incubation time.

- Compound Purity : Batch-to-batch variability (e.g., 95% vs. 98% purity) impacts activity .

- Resolution : Collaborative reproducibility studies using shared reference standards and protocol harmonization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.